molecular formula C19H16ClNO2S B11345411 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11345411
M. Wt: 357.9 g/mol
InChI Key: BMWYJBXEFFEGNB-UHFFFAOYSA-N
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Description

2-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacologically active agents. This compound features a chlorinated benzamide core, a methoxyphenyl group, and a thiophene moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an amine under dehydrating conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Thiophene Moiety: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The compound can participate in substitution reactions, especially at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the thiophene moiety.

    N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the chlorine atom.

    2-CHLORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methoxyphenyl group.

Uniqueness

The presence of both the methoxyphenyl and thiophene groups, along with the chlorinated benzamide core, may confer unique chemical and biological properties to 2-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNO2S/c1-23-15-10-8-14(9-11-15)21(13-16-5-4-12-24-16)19(22)17-6-2-3-7-18(17)20/h2-12H,13H2,1H3

InChI Key

BMWYJBXEFFEGNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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